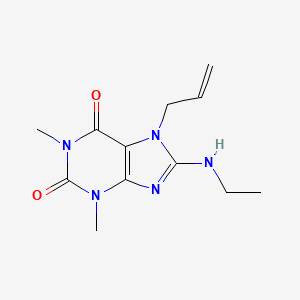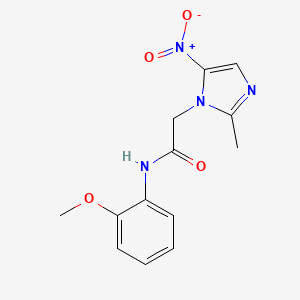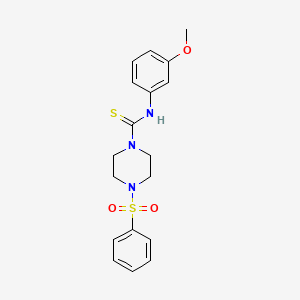
7-allyl-8-(ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of purine derivatives involves various chemical reactions to introduce different substituents into the purine ring. These methods aim to enhance the compound's pharmacological properties. For example, the synthesis of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones involved testing for cardiovascular activities and exploring different substituents for enhanced biological activity (Chłoń-Rzepa et al., 2004).
Molecular Structure Analysis
The molecular structure of purine derivatives, such as 7-allyl-8-(ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, is characterized by various intermolecular interactions, including hydrogen bonding and stacking interactions. These structural features are crucial for the compound's stability and biological activity. Shukla et al. (2020) performed a detailed analysis of the different intermolecular interactions present in a similar compound, revealing insights into its molecular organization and potential applications in material design (Shukla et al., 2020).
Chemical Reactions and Properties
Purine derivatives undergo various chemical reactions, which can significantly affect their properties and potential applications. For example, the reaction of 8-bromo-substituted purines with trisamine has been studied, showing unexpected products and providing insights into the compound's reactivity and potential modifications (Khaliullin & Shabalina, 2020).
Mecanismo De Acción
Target of Action
The primary target of 7-allyl-8-(ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as loxoribine, is Toll-Like Receptor 7 (TLR7) . TLR7 is an intracellular receptor expressed on the membrane of endosomes and plays a crucial role in innate immunity and adaptive immunity .
Mode of Action
Loxoribine interacts with TLR7, triggering its activation . This interaction induces the development of antigen-specific immunity and inflammatory responses . The activation of TLR7 by loxoribine can potentially be used in anti-tumor therapy .
Biochemical Pathways
Upon activation, TLR7 initiates a cascade of immune responses. It enhances the activity of natural killer (NK) cells and induces the production of cytokines such as interferons (IFNs) . These biochemical pathways play a significant role in the body’s defense mechanisms, particularly in the context of cancer therapy .
Result of Action
The activation of TLR7 by loxoribine leads to enhanced NK cell activity and increased production of cytokines . This results in a potent immune response that can potentially be harnessed for anti-tumor therapy .
Action Environment
The action of loxoribine is influenced by various environmental factors. For instance, the route of administration (subcutaneous or intravenous) and the timing of injections can significantly impact the drug’s efficacy
Propiedades
IUPAC Name |
8-(ethylamino)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2/c1-5-7-17-8-9(14-11(17)13-6-2)15(3)12(19)16(4)10(8)18/h5H,1,6-7H2,2-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDHOXKEGQPMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1CC=C)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(ethylamino)-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5806275.png)


![N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5806286.png)
![N-[2-(acetylamino)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5806287.png)



![4-nitrobenzaldehyde [3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5806331.png)
![4-methyl-1-[(2-methylphenoxy)acetyl]piperidine](/img/structure/B5806336.png)

![ethyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5806347.png)

